molecular formula C14H15N3O2 B2663436 N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-50-4

N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2663436
CAS RN: 1040661-50-4
M. Wt: 257.293
InChI Key: XAZQUXOKXGSWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The name suggests it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide functional group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N-(2,6-Dimethylphenyl)chloroacetamide” have been synthesized from 2,6-dimethylaniline and chloroacetyl chloride . The synthesis of such compounds often involves nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Pyridazinone Derivatives

The compound has been utilized in the synthesis of pyridazinone derivatives through microwave-assisted condensation reactions. This process involves the reaction of methyl ketones with dimethylformamide dimethylacetal (DMFDMA) to afford enaminones, which are then coupled with diazotized aromatic amines to yield aryl hydrazones. These hydrazones undergo further condensation with aromatic heterocyclic amines to afford iminoarylhydrazones and enaminoazo compounds, demonstrating the compound's role in the development of novel pyridazinone derivatives with potential applications in materials science and drug discovery (Al‐Zaydi & Borik, 2007).

Biological Activity and Dyeing Applications

Another research application involves the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers and evaluating their biological activities. The synthesis incorporates condensation reactions to produce compounds that exhibit significant antioxidant, antitumor, and antimicrobial activities. These findings suggest the compound's utility in the development of biologically active materials and its potential for application in sterile and/or biological active fabrics (Khalifa et al., 2015).

Electrochromic and Polyamide Synthesis

The compound has also been used in the synthesis of aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties. These novel polyamides demonstrate useful levels of thermal stability, indicating their potential application in the development of advanced materials with specific electrochromic properties (Liou & Chang, 2008).

Antioxidant Activity

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant radical scavenging activity. This highlights the compound's relevance in the study of antioxidant properties and its potential for the development of therapeutics based on antioxidant activity (Ahmad et al., 2012).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-4-6-10(2)13(9)15-14(19)11-7-8-12(18)17(3)16-11/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZQUXOKXGSWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.